2,3′,4,6-Tetrahydroxybenzophenon

Übersicht

Beschreibung

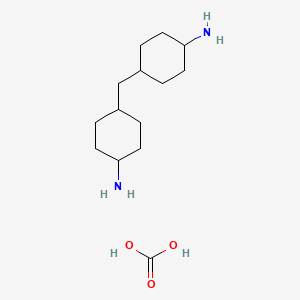

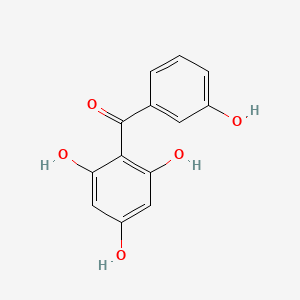

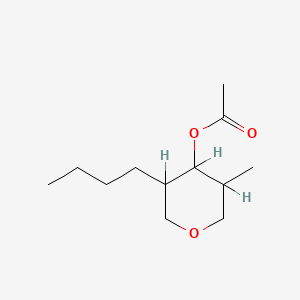

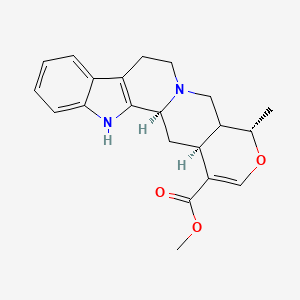

2,3’,4,6-Tetrahydroxybenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of four hydroxyl groups attached to the benzophenone core. This compound is significant in the biosynthesis of xanthones, which are secondary metabolites found in various plants. Xanthones exhibit a wide range of biological activities, making 2,3’,4,6-Tetrahydroxybenzophenone an important intermediate in natural product chemistry .

Wissenschaftliche Forschungsanwendungen

2,3’,4,6-Tetrahydroxybenzophenone has numerous applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of xanthones, which are studied for their diverse chemical properties.

Biology: The compound is used to study plant biosynthetic pathways and the role of cytochrome P450 enzymes.

Medicine: Xanthones derived from 2,3’,4,6-Tetrahydroxybenzophenone exhibit antitumor, anti-inflammatory, and antioxidant activities, making them valuable in drug development.

Industry: The compound is used in the production of UV filters and other photoprotective agents

Wirkmechanismus

Target of Action

The primary target of 2,3’,4,6-Tetrahydroxybenzophenone (THBP) is the xanthone synthases in plant cells . These enzymes are involved in the biosynthesis of xanthones, a class of polyphenolic compounds .

Mode of Action

THBP interacts with its target, the xanthone synthases, through a process known as oxidative phenol coupling . This interaction results in the cyclization of THBP to form trihydroxyxanthones . The specific type of trihydroxyxanthone formed depends on the plant species. For instance, in Centaurium erythraea RAFN, THBP is coupled to 1,3,5-trihydroxyxanthone, while in Hypericum androsaemum L., it forms the isomeric 1,3,7-trihydroxyxanthone .

Biochemical Pathways

The biochemical pathway affected by THBP is the xanthone biosynthesis pathway in higher plants . The cyclization of THBP, catalyzed by xanthone synthases, represents an important branch point in this pathway .

Pharmacokinetics

It’s known that thbp is a precursor of xanthones in higher plants .

Result of Action

The molecular effect of THBP’s action is the formation of trihydroxyxanthones . These compounds have various cellular effects, including potential pharmacological properties. For instance, plant xanthones are known to be strong and selective inhibitors of monoamine oxidase A, which is involved in neurotransmitter degradation . Some xanthones also exhibit pronounced cytotoxic and antitumor activity .

Action Environment

The action of THBP is influenced by environmental factors such as light. For example, the effectiveness of established P450 inhibitors and blue-light-reversible carbon monoxide inhibition has been shown to affect the cyclization of THBP . This suggests that the action, efficacy, and stability of THBP can be influenced by environmental conditions.

Biochemische Analyse

Biochemical Properties

2,3’,4,6-Tetrahydroxybenzophenone plays a crucial role in biochemical reactions, particularly in the biosynthesis of xanthones in plants. It interacts with enzymes such as benzophenone synthase and cytochrome P450 oxidases. Benzophenone synthase catalyzes the formation of 2,3’,4,6-Tetrahydroxybenzophenone from 3-hydroxybenzoyl-CoA and malonyl-CoA . Cytochrome P450 oxidases are involved in the regioselective oxidative phenol coupling of 2,3’,4,6-Tetrahydroxybenzophenone to form xanthones . These interactions are essential for the biosynthesis of xanthones, which have various pharmacological properties.

Cellular Effects

2,3’,4,6-Tetrahydroxybenzophenone has been shown to influence cellular processes in plant cell cultures. It is involved in the biosynthesis of xanthones, which exhibit cytotoxic and antitumor activities . In cultured cells of Centaurium erythraea and Hypericum androsaemum, 2,3’,4,6-Tetrahydroxybenzophenone undergoes intramolecular coupling to form different xanthone isomers . These xanthones can inhibit monoamine oxidase A, an enzyme involved in neurotransmitter degradation, contributing to their antidepressive effects . Additionally, xanthones derived from 2,3’,4,6-Tetrahydroxybenzophenone have been reported to exhibit cytotoxic effects on various cancer cell lines .

Molecular Mechanism

The molecular mechanism of 2,3’,4,6-Tetrahydroxybenzophenone involves its interaction with specific enzymes and its role in oxidative phenol coupling reactions. Benzophenone synthase catalyzes the formation of 2,3’,4,6-Tetrahydroxybenzophenone, which is then acted upon by cytochrome P450 oxidases . These enzymes catalyze the regioselective oxidative phenol coupling of 2,3’,4,6-Tetrahydroxybenzophenone to form xanthones . The reactions require NADPH and oxygen, indicating the involvement of redox reactions . The resulting xanthones exhibit various biological activities, including enzyme inhibition and cytotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,6-Tetrahydroxybenzophenone have been studied over time. The compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies in plant cell cultures have shown that 2,3’,4,6-Tetrahydroxybenzophenone can accumulate and participate in the biosynthesis of xanthones over extended periods . These xanthones exhibit sustained biological activities, including cytotoxic and antitumor effects .

Dosage Effects in Animal Models

Studies on the dosage effects of 2,3’,4,6-Tetrahydroxybenzophenone in animal models are limited. It is known that the compound possesses significant antioxidant activity At lower doses, they may exhibit beneficial effects such as antioxidant activity, while higher doses may lead to toxicity

Metabolic Pathways

2,3’,4,6-Tetrahydroxybenzophenone is involved in the biosynthesis of xanthones in plants. The metabolic pathway begins with the formation of 2,3’,4,6-Tetrahydroxybenzophenone from 3-hydroxybenzoyl-CoA and malonyl-CoA, catalyzed by benzophenone synthase . The compound then undergoes regioselective oxidative phenol coupling, catalyzed by cytochrome P450 oxidases, to form xanthones . These xanthones exhibit various biological activities, including enzyme inhibition and cytotoxicity .

Transport and Distribution

The transport and distribution of 2,3’,4,6-Tetrahydroxybenzophenone within cells and tissues have not been extensively studied. It is known that the compound can be transported within plant cells to participate in the biosynthesis of xanthones The specific transporters or binding proteins involved in this process have not been identified

Subcellular Localization

The subcellular localization of 2,3’,4,6-Tetrahydroxybenzophenone is primarily within the cytoplasm of plant cells, where it participates in the biosynthesis of xanthones . The compound is likely localized in proximity to the enzymes involved in its biosynthesis, such as benzophenone synthase and cytochrome P450 oxidases . The specific targeting signals or post-translational modifications that direct 2,3’,4,6-Tetrahydroxybenzophenone to these locations have not been identified.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3’,4,6-Tetrahydroxybenzophenone can be synthesized through regioselective oxidative phenol couplings. In cultured cells of Centaurium erythraea and Hypericum androsaemum, the compound is formed via intramolecular coupling reactions catalyzed by cytochrome P450 enzymes. These reactions require NADPH and oxygen as essential cofactors .

Industrial Production Methods: Industrial production of 2,3’,4,6-Tetrahydroxybenzophenone typically involves the use of benzophenone synthase enzymes. These enzymes catalyze the formation of the compound from 3-hydroxybenzoyl-CoA and three molecules of malonyl-CoA. The process is highly efficient and can be scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3’,4,6-Tetrahydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form xanthones, which are important pharmacological agents.

Substitution: Hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen are commonly used for oxidation reactions.

Substitution: Reagents such as halogens and alkylating agents can be used under mild conditions to achieve substitution

Major Products:

Xanthones: Formed through oxidative cyclization.

Substituted Derivatives: Various substituted benzophenones can be synthesized depending on the reagents used

Vergleich Mit ähnlichen Verbindungen

2,2’,4,4’-Tetrahydroxybenzophenone: Used as a UV filter in sunscreens and cosmetics.

2,3’,4,4’,6-Pentahydroxybenzophenone: Another intermediate in xanthone biosynthesis.

Uniqueness: 2,3’,4,6-Tetrahydroxybenzophenone is unique due to its specific role in the biosynthesis of xanthones. Unlike other benzophenones, it undergoes regioselective oxidative phenol coupling, leading to the formation of distinct xanthone isomers. This specificity makes it a valuable compound in natural product chemistry and pharmacology .

Eigenschaften

IUPAC Name |

(3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-3-1-2-7(4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRYPHZJTWQLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331553 | |

| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26271-33-0 | |

| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride](/img/structure/B1214556.png)